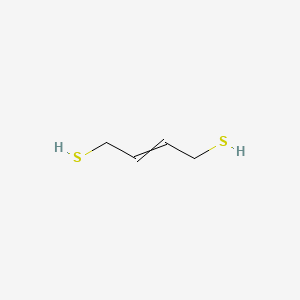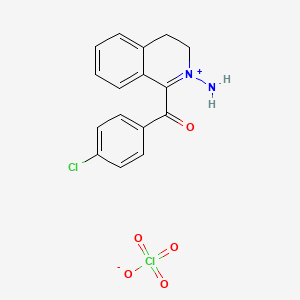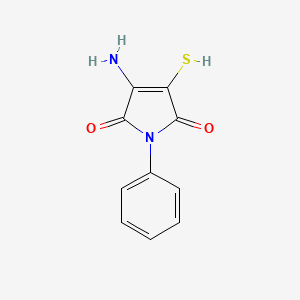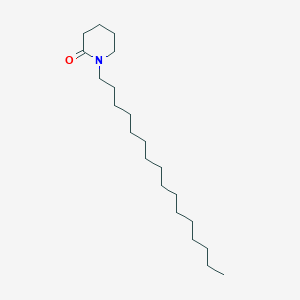
tert-Butyl(phosphanylmethyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(phosphanylmethyl)phosphane is a tertiary phosphine compound characterized by the presence of two phosphine groups attached to a tert-butyl group and a methyl group. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl(phosphanylmethyl)phosphane can be synthesized through the reaction of tert-butylphosphine with chloromethylphosphine under controlled conditions. The reaction typically involves the use of a base such as sodium hydride to facilitate the deprotonation of the phosphine group, followed by nucleophilic substitution with chloromethylphosphine .
Industrial Production Methods
Industrial production of this compound often involves the use of Grignard reagents. The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used method for synthesizing tertiary phosphines . This method is favored for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(phosphanylmethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often involve halogenated compounds as substrates .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl(phosphanylmethyl)phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of tert-Butyl(phosphanylmethyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The compound’s phosphine groups can donate electron density to metal atoms, stabilizing reactive intermediates and facilitating various catalytic cycles. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl(phosphanylmethyl)phosphane include:
Tributylphosphine: Another tertiary phosphine with three butyl groups attached to the phosphorus atom.
Triphenylphosphine: A tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Trimethylphosphine: A tertiary phosphine with three methyl groups attached to the phosphorus atom.
Uniqueness
This compound is unique due to its specific combination of tert-butyl and methyl groups attached to the phosphorus atoms. This unique structure imparts distinct steric and electronic properties, making it particularly useful in certain catalytic applications where other tertiary phosphines may not be as effective .
Propriétés
Numéro CAS |
113388-18-4 |
|---|---|
Formule moléculaire |
C5H14P2 |
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
tert-butyl(phosphanylmethyl)phosphane |
InChI |
InChI=1S/C5H14P2/c1-5(2,3)7-4-6/h7H,4,6H2,1-3H3 |
Clé InChI |
URPDJZKCFNUICC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)PCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


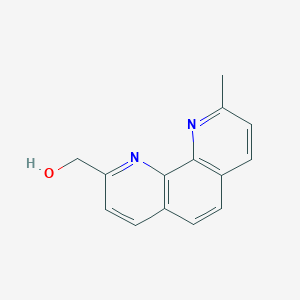
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)

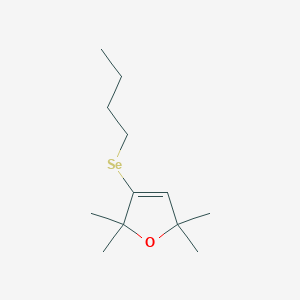
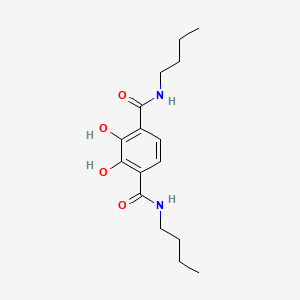
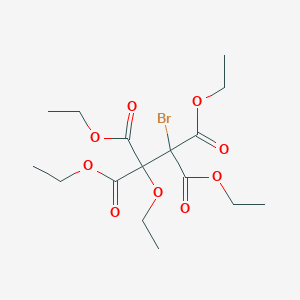
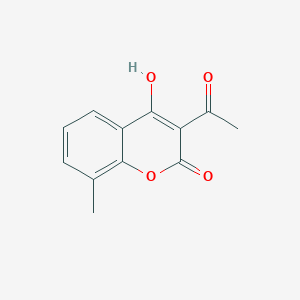
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
